molecular formula C16H23BO4 B599065 Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 1198615-70-1

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No. B599065
M. Wt: 290.166
InChI Key: QZCVHKSHHLVLNZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a chemical compound . It is also known as 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid Ethyl Ester .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound include borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, a boiling point of 236.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.4±3.0 kJ/mol and a flash point of 97.0±27.9 °C . The index of refraction is 1.446, and it has a molar refractivity of 59.7±0.4 cm3 .

Scientific Research Applications

  • This compound is involved in the synthesis of boric acid ester intermediates with benzene rings. It is synthesized through multi-step reactions and analyzed using techniques like FTIR, NMR, and mass spectrometry. Its molecular structure has been confirmed by single-crystal X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).

  • These compounds are used in the Pd-catalyzed borylation of arylbromides, an effective method for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, especially with sulfonyl groups (Takagi & Yamakawa, 2013).

  • The boron-containing derivatives of these compounds have been synthesized and evaluated for their biological activities, indicating potential applications in medicinal chemistry (Das, Tang, & Sanyal, 2011).

  • These compounds also play a role in the development of new materials, such as electron transport materials in the materials field, demonstrating their importance in nanotechnology and electronics (Xiangdong et al., 2017).

  • Their synthesis and characterization contribute to the field of organic chemistry, particularly in understanding the molecular structure and properties of novel compounds (Wu et al., 2021).

Safety And Hazards

The safety information for this compound includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCVHKSHHLVLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682242
Record name Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

CAS RN

1198615-70-1
Record name Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (0.50 g, 1.91 mmol) in 20 mls of dry DMF was added cesium carbonate (1.24 g, 3.82 mmole) and iodoethane (0.20 mls, 2.48 mmol). This mixture was stirred at room temperature for 16 hours, then diluted with brine, extracted twice with EtOAc, extracts washed with brine (2×), dried over sodium sulfate and concentrated under reduced pressure to give 360 mgs (65%) of ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate as a clear oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
DJ Wood, JD Lopez-Fernandez, LE Knight… - Journal of Medicinal …, 2019 - ACS Publications
Identifying ligand binding sites on proteins is a critical step in target-based drug discovery. Current approaches to this require resource-intensive screening of large libraries of lead-like …
Number of citations: 63 pubs.acs.org

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